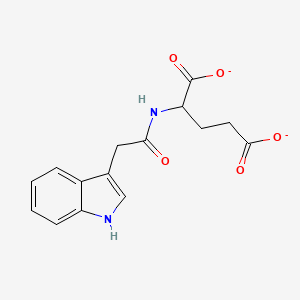
Indole-3-acetyl-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(indole-3-acetyl)glutamate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)glutamic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)glutamic acid.
Applications De Recherche Scientifique
Plant Growth Regulation
Indole-3-acetyl-glutamate plays a vital role in regulating auxin homeostasis. As an auxin conjugate, it can influence the availability of free IAA, thereby affecting plant growth and development. Studies have shown that auxin conjugates, including this compound, can modulate root growth and gene expression related to auxin metabolism:
- Root Growth Bioassays : Experiments indicate that the application of this compound can alter root architecture by regulating auxin levels in Brassica rapa seedlings .
- Gene Expression Changes : RNA sequencing has revealed that treatments with various auxin conjugates significantly affect the expression of genes involved in auxin metabolism, demonstrating the compound's regulatory potential .
Metabolic Studies
This compound serves as a key metabolite in the study of IAA metabolism. It has been identified as a primary product when IAA is fed to plants:
- Metabolic Pathways : Research indicates that this compound does not undergo further hydrolysis back to IAA under certain conditions, suggesting its stability as a metabolic product . This characteristic makes it a valuable marker for studying auxin metabolism.
Therapeutic Potential
Emerging research indicates that this compound may have applications beyond plant biology:
- Neuronal Signaling : The compound's structural similarities to neurotransmitters suggest potential roles in neuronal signaling pathways, which could be explored for therapeutic applications in neurobiology .
Case Study 1: Isolation from Soybean Seeds
A study conducted on Glycine max L. cv Hark reported the isolation of this compound from soybean seeds using gas chromatography/mass spectrometry. The quantitative analysis revealed concentrations of approximately 7.4 micromoles per kilogram . This study underscores the importance of this compound in understanding auxin storage and release mechanisms in plants.
Case Study 2: Auxin Conjugate Characterization
Research on Arabidopsis thaliana demonstrated that this compound acts as a stable metabolite during IAA metabolism. The study utilized mass spectrometry to confirm the identity of this compound among other metabolites generated from IAA feeding experiments . This case highlights its significance in elucidating the metabolic pathways involving auxins.
Analyse Des Réactions Chimiques
Table 1: IAA-Glu Levels in Plant Tissues
| Plant Species | Tissue | Concentration (ng/g FW) | Source |
|---|---|---|---|
| Arabidopsis | Whole seedlings | 3.5 ± 1.6 | |
| Soybean (Glycine max) | Seeds | ~7.4 µmol/kg | |
| Rice (Oryza sativa) | Hydroponic medium (stress) | Detected |
Enzymatic Oxidation by DAO1
IAA-Glu undergoes oxidation via DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) , producing 2-oxindole-3-acetyl-glutamate (oxIAA-Glu) .
-
Reaction :
IAA GluDAO1oxIAA GluHydrolysisoxIAA+Glutamate -
Key findings :
Hydrolysis by ILR1/ILL Hydrolases
The IAA-Leu-Resistance 1/Arabidopsis ILR1-Like (ILR1/ILL) hydrolases hydrolyze oxIAA-Glu to release inactive 2-oxindole-3-acetic acid (oxIAA) and glutamate .
-
Pathway integration : This step links conjugation and oxidation, forming a unified IAA inactivation route .
-
Species specificity : The GH3–ILR1–DAO pathway operates in flowering plants (e.g., Arabidopsis, lychee) but not in non-flowering species .
Stress-Induced Reactions
Under environmental stress (e.g., salinity, drought), IAA-Glu oxidation is upregulated:
-
In rice, oxIAA-Glu is detected in hydroponic media during stress, suggesting extracellular transport of oxidized conjugates .
-
Stress enhances DAO1 expression, accelerating IAA-Glu turnover to oxIAA .
Stability and Metabolic Fate
IAA-Glu is more stable than other conjugates (e.g., IAA-Asp):
-
Refed IAA-Glu is not hydrolyzed back to free IAA in Arabidopsis under normal growth conditions .
-
Unlike IAA-Asp, IAA-Glu is not further oxidized to hydroxylated derivatives .
Key Research Findings
Propriétés
Formule moléculaire |
C15H14N2O5-2 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate |
InChI |
InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/p-2 |
Clé InChI |
YRKLGWOHYXIKSF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















